

Epiandrosterone Sulfate Sodium Salt-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Epiandrosterone Sulfate Sodium Salt-d5*

Cat. No.: *B15556584*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological signaling pathways of **Epiandrosterone Sulfate Sodium Salt-d5**. This deuterated analog of the endogenous steroid sulfate serves as a critical internal standard for mass spectrometry-based quantification of epiandrosterone sulfate, a key metabolite in androgen biosynthesis and a potential biomarker in various physiological and pathological states.

Core Chemical and Physical Properties

Epiandrosterone Sulfate Sodium Salt-d5 is a synthetic, isotopically labeled version of epiandrosterone sulfate, where five hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for precise quantification in complex biological matrices.

Property	Value	Source
Molecular Formula	C ₁₉ D ₅ H ₂₄ NaO ₅ S	[1]
Molecular Weight	397.516 g/mol	[1]
Alternate CAS Number	22229-22-7	[1][2]
Unlabelled CAS Number	22229-22-7	[1][2]
Synonyms	(3β,5α)-3-(Sulfooxy)-androstane-17-one Sodium Salt-d5, 3β-Hydroxy-5α-androstane-17-one 3-sulfate Sodium Salt-d5	[1]
Physical Form	Typically supplied as a neat solid or in a methanol solution.	[1][2]
Solubility (of non-deuterated analog)	Soluble in water and methanol. The non-deuterated Dehydroepiandrosterone Sulfate (DHEAS) sodium salt is soluble in ethanol (~2 mg/ml) and DMSO and DMF (~30 mg/ml). It is sparingly soluble in aqueous buffers, and for maximum solubility, it should first be dissolved in DMSO and then diluted.	[3][4]
Melting Point	Undetermined	[5]
Boiling Point	Undetermined	[5]
Storage	Recommended storage at -20°C.	[4]

Experimental Protocols: Quantification in Human Serum by LC-ESI-MS

The following is a representative experimental protocol for the quantification of epiandrosterone sulfate in human serum using **Epiandrosterone Sulfate Sodium Salt-d5** as an internal standard, based on established methodologies.^[6]

1. Sample Preparation:

- Deproteinization: To 10 µL of human serum, add a solution of **Epiandrosterone Sulfate Sodium Salt-d5** in acetonitrile to precipitate proteins.
- Solid-Phase Extraction (SPE):
 - Load the supernatant onto an SPE cartridge.
 - Wash the cartridge with hexane to remove interfering lipids.
 - Elute the androgen sulfates from the cartridge.
- Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.

2. LC-ESI-MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is employed to achieve chromatographic separation.
- Electrospray Ionization-Mass Spectrometry (ESI-MS):
 - Ionization Mode: Negative ion mode is used to detect the sulfate conjugates.
 - Detection Mode: Selected Ion Monitoring (SIM) is used to monitor the specific mass-to-charge ratios (m/z) of both the endogenous epiandrosterone sulfate and the deuterated internal standard.

3. Quantification:

- The concentration of endogenous epiandrosterone sulfate is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. A calibration curve is generated using known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Signaling Pathways and Biological Relevance

Epiandrosterone is a metabolite of dehydroepiandrosterone (DHEA) and a precursor to the potent androgen dihydrotestosterone (DHT).[7] As a neurosteroid, its precursor DHEA and its sulfated form have been shown to interact with various signaling pathways in the brain.

Androgen Biosynthesis and DHT Signaling

Epiandrosterone is an intermediate in the "backdoor" pathway of DHT synthesis. DHT is a potent androgen that binds to the androgen receptor (AR), leading to the transcription of target genes involved in male sexual development and other physiological processes.

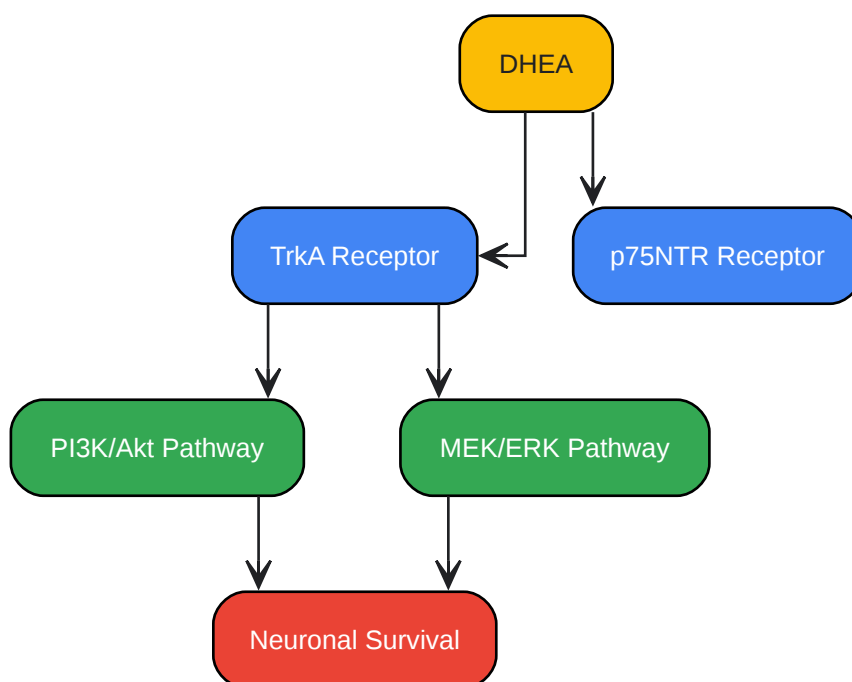


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Figure 1: Simplified metabolic pathway of Epiandrosterone to DHT and subsequent signaling.

Neurosteroid Activity: Interaction with NGF Receptors

DHEA, the precursor to epiandrosterone, has been shown to interact directly with Nerve Growth Factor (NGF) receptors, TrkA and p75NTR, initiating downstream signaling cascades that promote neuronal survival.[2][8] This suggests a potential neuroprotective role for these steroids.

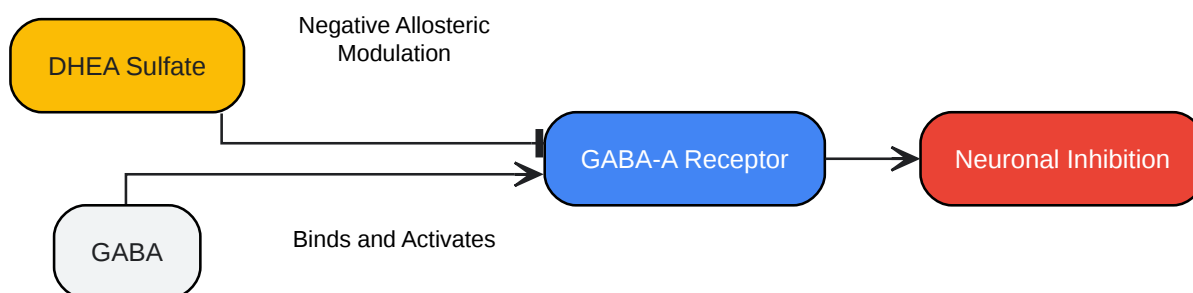


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Figure 2: DHEA interaction with NGF receptors leading to pro-survival pathways.

Modulation of GABA-A Receptor Activity

Neurosteroids, including DHEA sulfate, can act as allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. DHEA sulfate has been shown to be a negative modulator of GABA-A receptor function.[9][10]



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Figure 3: Allosteric modulation of the GABA-A receptor by DHEA Sulfate.

Conclusion

Epiandrosterone Sulfate Sodium Salt-d5 is an indispensable tool for the accurate quantification of its endogenous counterpart. Understanding its chemical properties, employing robust analytical methods, and elucidating its role in complex signaling pathways are crucial for advancing research in endocrinology, neurobiology, and drug development. This guide provides a foundational resource for professionals engaged in these fields.

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